molecular formula C22H21N5O2S B15100653 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

Cat. No.: B15100653
M. Wt: 419.5 g/mol
InChI Key: RLDMZTQBPKZREZ-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a naphthalene moiety, and an acetamide group

Preparation Methods

The synthesis of 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by reacting 3-ethoxyphenyl hydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the triazole ring.

    Introduction of the naphthalene moiety: The triazole derivative is then reacted with 1-bromo-naphthalene in the presence of a base such as potassium carbonate to introduce the naphthalene group.

    Acetamide formation: Finally, the compound is acetylated using acetic anhydride to form the acetamide group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the triazole ring or the acetamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl or naphthalene moieties, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, affecting enzymatic activity. The naphthalene moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the acetamide group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity.

Comparison with Similar Compounds

Similar compounds to 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide include:

    2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide: This compound has a methoxy group instead of a naphthalene moiety, which may affect its biological activity and chemical reactivity.

    2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide: The presence of a methoxy group on the phenyl ring can influence its pharmacokinetic properties.

    2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide: The dichlorophenyl group can enhance its potency as an antimicrobial agent.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H21N5O2S

Molecular Weight

419.5 g/mol

IUPAC Name

2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C22H21N5O2S/c1-2-29-17-10-5-9-16(13-17)21-25-26-22(27(21)23)30-14-20(28)24-19-12-6-8-15-7-3-4-11-18(15)19/h3-13H,2,14,23H2,1H3,(H,24,28)

InChI Key

RLDMZTQBPKZREZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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